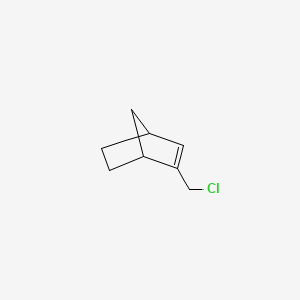
2-Chloromethyl-2-norbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-2-norbornene is a bicyclic organic compound with the molecular formula C8H11Cl. It is a derivative of norbornene, featuring a chloromethyl group attached to the second carbon of the norbornene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-2-norbornene typically involves the chloromethylation of norbornene. One common method is the reaction of norbornene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the norbornene to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloromethyl-2-norbornene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and inert atmosphere (e.g., nitrogen).
Major Products:
Substitution: Amino, alkoxy, or thio derivatives of norbornene.
Oxidation: Norbornene alcohols or carboxylic acids.
Reduction: Methyl-substituted norbornene.
Applications De Recherche Scientifique
2-Chloromethyl-2-norbornene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes and developing bioconjugates.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its ability to undergo polymerization and form stable polymers with desirable properties.
Mécanisme D'action
The mechanism by which 2-Chloromethyl-2-norbornene exerts its effects depends on the specific reaction or application. In substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, the compound can modify biomolecules through covalent attachment, potentially altering their function or activity. The exact molecular targets and pathways involved vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
Norbornene: The parent compound, lacking the chloromethyl group, is less reactive in substitution reactions but can undergo similar polymerization and addition reactions.
2-Bromomethyl-2-norbornene: Similar to 2-Chloromethyl-2-norbornene but with a bromomethyl group, it exhibits different reactivity and selectivity in chemical reactions.
2-Methyl-2-norbornene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution but still useful in polymerization and addition reactions.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions compared to its parent compound, norbornene. This makes it a versatile intermediate for synthesizing a wide range of derivatives and polymers with specific properties.
Propriétés
Numéro CAS |
74039-13-7 |
|---|---|
Formule moléculaire |
C8H11Cl |
Poids moléculaire |
142.62 g/mol |
Nom IUPAC |
2-(chloromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11Cl/c9-5-8-4-6-1-2-7(8)3-6/h4,6-7H,1-3,5H2 |
Clé InChI |
RDTFZLYUPAZUOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C=C2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



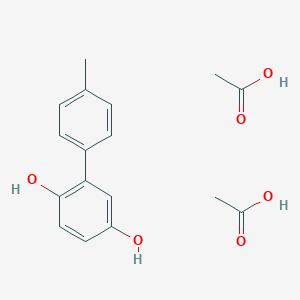



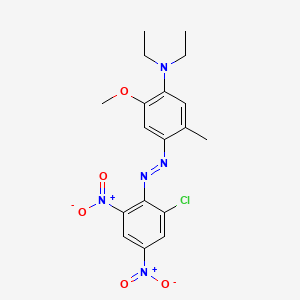
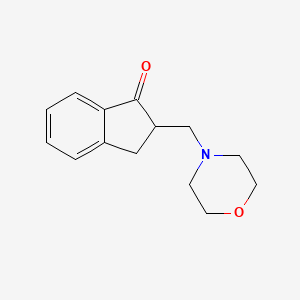
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
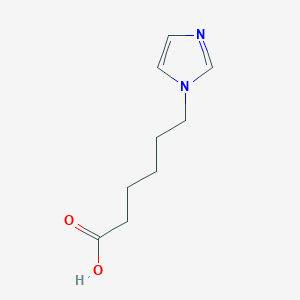
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
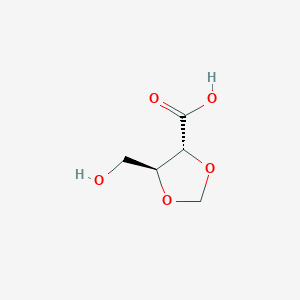

![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
